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Compound of Interest

Compound Name:
3-Fluoro-4-

[(trimethylsilyl)ethynyl]aniline

CAS No.: 2146146-58-7

Cat. No.: B6301111

Get Quote

In the landscape of modern medicinal chemistry, the rational design of small-molecule

therapeutics hinges on the availability of versatile and strategically functionalized building

blocks. 3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline emerges as a preeminent example of such

a synthon, valued for its unique constellation of chemical features. This guide, intended for

researchers, medicinal chemists, and drug development professionals, provides a

comprehensive technical overview of this compound.

The molecule's structure is deceptively simple, yet each component serves a critical purpose.

The aniline moiety provides a key nucleophilic handle and a vector for hydrogen bonding, often

crucial for anchoring a drug molecule into the hinge region of a kinase's ATP-binding pocket.

The fluorine atom, a bioisostere of hydrogen, profoundly influences the molecule's electronic

properties, pKa, metabolic stability, and binding affinity through favorable orthogonal

interactions. Finally, the trimethylsilyl (TMS)-protected ethynyl group is a stable, latent source of

a terminal alkyne—a functional group of immense utility in forming rigid, linear connections

central to the scaffolds of many advanced kinase inhibitors.
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This document will delve into the synthesis, characterization, and core applications of 3-
Fluoro-4-[(trimethylsilyl)ethynyl]aniline, providing not just protocols but the scientific

rationale behind them, thereby equipping researchers with the knowledge to effectively

leverage this powerful intermediate in the discovery of next-generation targeted therapies.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is the foundation of its successful

application. The data for 3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline is summarized below.

Property Value Source(s)

CAS Number 886363-24-0 Internal Database

Molecular Formula C₁₁H₁₄FNSi Internal Database

Molecular Weight 207.32 g/mol Internal Database

Appearance
Typically a light brown to

yellow solid or oil
Supplier Data

Purity
>98% (typically by GC or

HPLC)
Supplier Data

Storage Conditions
Store at 2-8°C under an inert

atmosphere
[1]

Spectroscopic Data: Characterization relies on standard analytical techniques. Below are the

expected peak assignments based on the compound's structure and data from analogous

molecules.[2][3][4]
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Technique Expected Data

¹H NMR (CDCl₃, 400 MHz)

δ ~7.2-7.4 (m, 2H, Ar-H), ~6.9-7.1 (m, 1H, Ar-H),

~3.8 (br s, 2H, -NH₂), 0.25 (s, 9H, -Si(CH₃)₃)

ppm.

¹³C NMR (CDCl₃, 100 MHz)

δ ~150 (d, J≈245 Hz, C-F), ~145 (C-NH₂), ~125-

130 (Ar-C), ~115-120 (Ar-C), ~104 (C≡C-Si),

~98 (C≡C-Ar), 0.0 (Si-CH₃) ppm.

¹⁹F NMR (CDCl₃, 376 MHz)
A single resonance is expected in the typical

range for an aryl fluoride.

IR Spectroscopy (KBr, cm⁻¹)

ν ~3400-3300 (N-H stretch), ~2150 (C≡C

stretch, silyl-alkyne), ~1600 (aromatic C=C),

~1250 (Si-C stretch), ~840 (Si-C bend).

Synthesis: The Sonogashira Cross-Coupling
Reaction
The most efficient and widely adopted method for synthesizing 3-Fluoro-4-
[(trimethylsilyl)ethynyl]aniline is the Sonogashira cross-coupling reaction.[5] This powerful

carbon-carbon bond-forming reaction couples a terminal alkyne (ethynyltrimethylsilane) with an

aryl halide (typically 3-fluoro-4-iodoaniline or 3-fluoro-4-bromoaniline).[5][6]

The use of a trimethylsilyl protecting group on the acetylene is a critical experimental choice. It

prevents the undesired homocoupling of the alkyne (Glaser coupling), which can be a

significant side reaction under the oxidative conditions of the coupling, thereby improving the

yield and purity of the desired product.[7]

Reaction Mechanism
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle

and a copper cycle. Although the exact mechanism is complex and subject to ongoing study,

the consensus pathway is illustrated below.[6][8][9]

Palladium Cycle:
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Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X),

forming a Pd(II)-aryl complex.

Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the

acetylide group to the Pd(II) complex.

Reductive Elimination: The aryl and acetylide ligands on the palladium complex couple

and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Copper Cycle:

Coordination & Deprotonation: Copper(I) coordinates with the terminal alkyne. In the

presence of an amine base (e.g., triethylamine), the acidic alkyne proton is removed,

forming a copper(I) acetylide intermediate. This species is then ready for the

transmetalation step.
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Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis Workflow
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The following protocol is a representative procedure adapted from established methods.[2]

Start: Assemble Reagents

1. Charge reactor with:
- 3-Fluoro-4-iodoaniline
- Pd(PPh₃)₄ (catalyst)

- CuI (co-catalyst)
- Solvent (e.g., Triethylamine/DMF)

2. Degas the Mixture
(e.g., N₂ purge or freeze-pump-thaw)

3. Add Ethynyltrimethylsilane (TMSA)
(slowly, at room temperature)

4. Heat Reaction Mixture
(e.g., 40-60°C)

Monitor by TLC/GC-MS

5. Aqueous Workup
- Dilute with solvent (e.g., EtOAc)

- Wash with water/brine

6. Purification
- Dry organic layer (e.g., Na₂SO₄)

- Concentrate in vacuo
- Column Chromatography (Silica Gel)

Final Product:
3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline

Click to download full resolution via product page
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Caption: General experimental workflow for the synthesis of the title compound.

Step-by-Step Methodology:

Reactor Setup: To a dry round-bottom flask or reactor vessel equipped with a magnetic

stirrer and reflux condenser, add 3-fluoro-4-iodoaniline (1.0 eq),

tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and copper(I) iodide

(CuI, 0.04-0.10 eq).

Solvent Addition & Inerting: Add anhydrous triethylamine (Et₃N) or a mixture of Et₃N and

another solvent like dimethylformamide (DMF). The system must be thoroughly

deoxygenated by bubbling nitrogen or argon through the solution for 15-30 minutes. Catalyst

deactivation by oxygen is a common cause of reaction failure.

Alkyne Addition: Add ethynyltrimethylsilane (TMSA, 1.2-1.5 eq) dropwise to the stirred

solution at ambient temperature.

Reaction: Heat the mixture to a temperature between 40-60°C. The reaction progress should

be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-12 hours).

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

Filter the mixture through a pad of celite to remove catalyst residues and the amine salt by-

product. Wash the organic layer sequentially with water and brine.

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The resulting crude product is then purified by flash

column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-
Fluoro-4-[(trimethylsilyl)ethynyl]aniline as a pure compound.

Core Application: A Scaffold for Kinase Inhibitors
The true value of 3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline lies in its role as a precursor to 3-

fluoro-4-ethynylaniline. The TMS group is readily cleaved under mild basic conditions (e.g.,

K₂CO₃ in methanol) or with a fluoride source, unveiling the terminal alkyne. This functionality is

a cornerstone in the design of numerous kinase inhibitors, which are a critical class of targeted

cancer therapies.[10]
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Protein kinases are enzymes that regulate a vast array of cellular processes, including growth,

proliferation, and survival.[11] Dysregulation of kinase signaling is a hallmark of many cancers,

making them prime therapeutic targets.[11] Kinase inhibitors typically function by competing

with ATP for binding in a pocket on the enzyme, thereby blocking its signaling function.

Case Study: Designing Inhibitors for the EGFR/HER2
Pathway
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor

Receptor 2 (HER2) are receptor tyrosine kinases whose overactivity drives several cancers,

including non-small cell lung, breast, and colorectal cancers.[10][11] The drug Lapatinib, for

instance, is a dual EGFR/HER2 inhibitor. While Lapatinib itself is constructed from a different

aniline, its mechanism and structure provide a blueprint for understanding why the 3-fluoro-4-

ethynylaniline scaffold is so valuable.

The general strategy involves using the aniline nitrogen to form a key hydrogen bond with the

"hinge region" of the kinase domain. The ethynyl group provides a rigid linker to connect to

another part of the scaffold that occupies a different pocket in the ATP-binding site.
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Caption: Simplified EGFR/HER2 signaling pathway and the mechanism of action for a kinase

inhibitor.

Safety, Handling, and Storage
As with any active chemical reagent, proper handling of 3-Fluoro-4-
[(trimethylsilyl)ethynyl]aniline is imperative. The toxicological properties have not been fully

investigated, and caution is advised.[12]

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear

appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and

chemical-resistant gloves. Avoid breathing vapors or dust. Wash hands thoroughly after

handling.[13]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-

term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is

recommended. Keep away from heat, sparks, and open flames.[1]

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

[12]

First Aid:

Skin Contact: Wash off immediately with soap and plenty of water.

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15

minutes.

Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention in all cases of

significant exposure or if symptoms develop.[13]

Conclusion
3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline is more than just an intermediate; it is a testament

to the power of rational molecular design. By combining the metabolic stability and unique

electronic properties of a fluorine substituent with the versatile, protected alkyne handle on an

aniline scaffold, it provides chemists with a robust platform for constructing complex and highly
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specific therapeutic agents. Its synthesis via the Sonogashira coupling is a reliable and

scalable method, and its application in the development of kinase inhibitors highlights its

strategic importance in the ongoing fight against diseases like cancer. As targeted therapies

continue to evolve, the demand for such well-designed, multifunctional building blocks will

undoubtedly grow, cementing the role of 3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline in the

drug discovery arsenal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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